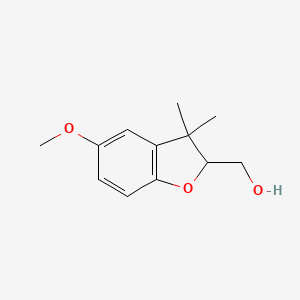![molecular formula C12H11Cl B13900996 1-[(1R)-1-chloroethyl]naphthalene](/img/structure/B13900996.png)
1-[(1R)-1-chloroethyl]naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1R)-1-Chloroethyl]naphthalene is an organic compound with the molecular formula C12H11Cl It is a derivative of naphthalene, where a chlorine atom is attached to the ethyl group at the 1-position of the naphthalene ring
準備方法
The synthesis of 1-[(1R)-1-chloroethyl]naphthalene can be achieved through several methods. One common approach involves the chlorination of 1-ethyl naphthalene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to produce the compound in larger quantities. These methods often optimize reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high yields and purity.
化学反応の分析
1-[(1R)-1-Chloroethyl]naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form naphthalene derivatives with additional functional groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to convert the chlorine atom to a hydrogen atom, forming 1-ethyl naphthalene.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield 1-[(1R)-1-hydroxyethyl]naphthalene.
科学的研究の応用
1-[(1R)-1-Chloroethyl]naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in studies involving the interaction of naphthalene derivatives with biological systems. It may serve as a model compound to investigate the effects of chlorinated aromatic compounds on living organisms.
Medicine: Research into potential pharmaceutical applications may explore its use as a precursor for drug development, particularly in designing molecules with specific biological activities.
Industry: The compound’s properties make it suitable for use in the production of specialty chemicals, including dyes, fragrances, and polymers.
作用機序
The mechanism by which 1-[(1R)-1-chloroethyl]naphthalene exerts its effects involves its interaction with molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical responses. The exact mechanism depends on the context of its application and the nature of the target molecules.
類似化合物との比較
1-[(1R)-1-Chloroethyl]naphthalene can be compared with other similar compounds, such as:
1-(Chloromethyl)naphthalene: This compound has a chlorine atom attached directly to the naphthalene ring, making it more reactive in certain substitution reactions.
1-(Bromomethyl)naphthalene: Similar to the chlorinated derivative but with a bromine atom, it exhibits different reactivity due to the larger atomic size and different electronegativity of bromine.
1-(Hydroxymethyl)naphthalene: This compound has a hydroxyl group instead of a chlorine atom, making it more hydrophilic and reactive in oxidation reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chiral center, which can influence its reactivity and interactions in various applications.
特性
分子式 |
C12H11Cl |
|---|---|
分子量 |
190.67 g/mol |
IUPAC名 |
1-[(1R)-1-chloroethyl]naphthalene |
InChI |
InChI=1S/C12H11Cl/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,1H3/t9-/m1/s1 |
InChIキー |
LVZBNQAITQCBEC-SECBINFHSA-N |
異性体SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)Cl |
正規SMILES |
CC(C1=CC=CC2=CC=CC=C21)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


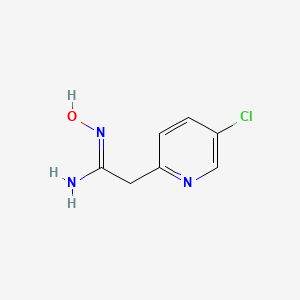
![3-(Trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13900927.png)
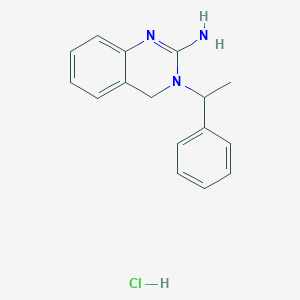
![Methyl 3-bromo-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13900939.png)
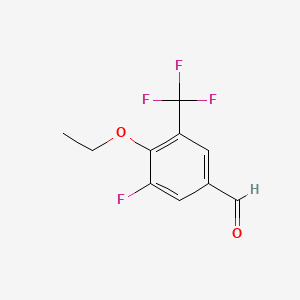
![5-(chloromethyl)-4-[(4-methylthiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13900948.png)
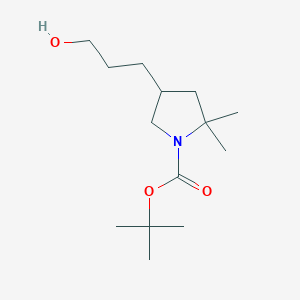

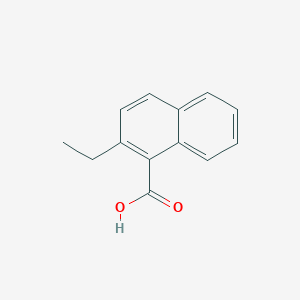

![Tert-butyl 4-(4-methoxyphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13900969.png)


